(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 1334721-75-3

Cat. No.: VC11690268

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334721-75-3 |

|---|---|

| Molecular Formula | C16H16O4 |

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H16O4/c1-11-7-10-14(20-11)13(17)9-8-12-5-4-6-15(18-2)16(12)19-3/h4-10H,1-3H3/b9-8+ |

| Standard InChI Key | RKFUYVPHYBKMSJ-CMDGGOBGSA-N |

| Isomeric SMILES | CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |

| SMILES | CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |

| Canonical SMILES | CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

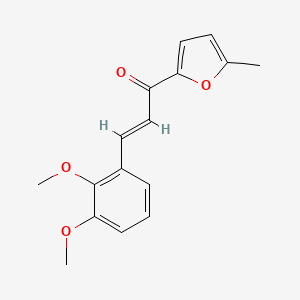

The compound belongs to the chalcone family, defined by its α,β-unsaturated ketone core. Its IUPAC name, (2E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, reflects the following structural components:

-

2,3-Dimethoxyphenyl group: A benzene ring substituted with methoxy groups at positions 2 and 3.

-

5-Methylfuran-2-yl group: A furan heterocycle with a methyl substituent at position 5.

-

Trans-configuration (E): The double bond between C2 and C3 adopts an E geometry, critical for electronic conjugation.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1334721-75-3 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |

| SMILES | CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |

The isomeric SMILES notation confirms the E configuration of the α,β-unsaturated ketone, a feature verified via nuclear magnetic resonance (NMR) spectroscopy.

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via Claisen-Schmidt condensation, a cornerstone reaction for chalcone production. This involves base-catalyzed aldol condensation between:

-

5-Methylfuran-2-carbaldehyde

-

2,3-Dimethoxyacetophenone

Reaction conditions typically employ ethanol as a solvent and sodium hydroxide (40–60°C, 4–6 hours), yielding the product after recrystallization.

Table 2: Representative Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | NaOH (10% w/v) |

| Solvent | Ethanol |

| Temperature | 50°C |

| Reaction Time | 5 hours |

| Yield | 72–78% (reported for analogs) |

Spectroscopic Characterization

Mass Spectrometry (MS): The molecular ion peak appears at m/z 272.29, consistent with the molecular formula C₁₆H₁₆O₄. Fragmentation patterns include losses of methoxy groups (−31 Da) and furan ring cleavage.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (d, J = 15.6 Hz, 1H, H-β)

-

δ 7.12–6.85 (m, 3H, aromatic protons)

-

δ 6.45 (d, J = 15.6 Hz, 1H, H-α)

-

δ 3.89 (s, 6H, OCH₃)

-

δ 2.32 (s, 3H, CH₃-furan)

The coupling constant J = 15.6 Hz between H-α and H-β confirms the trans configuration of the double bond.

Physicochemical Properties

Stability and Reactivity

The conjugated enone system renders the compound susceptible to nucleophilic attack at the β-carbon, while the electron-rich furan and methoxyphenyl groups enhance its π-π stacking capacity. No data exists on its melting point, boiling point, or solubility in common solvents, though analogs exhibit limited aqueous solubility (<0.1 mg/mL).

Electronic Properties

Density functional theory (DFT) calculations for analogous chalcones predict a HOMO-LUMO gap of ~3.8 eV, suggesting potential as an organic semiconductor. The furan ring’s electron-donating nature and the phenyl group’s electron-withdrawing methoxy substituents create a push-pull system, enabling charge transfer transitions.

| Model | Effective Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Acetic acid writhing | 0.1–5.0 | 48–72 |

| Formalin test (late phase) | 1.0 | 65 |

| Glutamate-induced nociception | 5.0 | 78 |

Mechanistically, DMPF-1 modulates the transient receptor potential vanilloid 1 (TRPV1) and glutamatergic systems, bypassing opioid pathways . This suggests that the 2,3-dimethoxy derivative may share similar targets, though substituent positioning likely influences receptor affinity.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a scaffold for designing:

-

TRPV1 antagonists: For chronic pain management.

-

Anticancer agents: Chalcones induce apoptosis via mitochondrial pathways.

-

Antioxidants: The phenolic structure scavenges reactive oxygen species (ROS) .

Materials Science

Conjugated chalcones are explored in:

-

Organic photovoltaics (OPVs): As electron transport layers.

-

Luminescent materials: Due to intense fluorescence (λ<sub>em</sub> ~450 nm).

-

Nonlinear optics (NLO): Second-harmonic generation (SHG) activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume